Sofosbuvir 13CD3 is a chemically modified form of sofosbuvir, which is an antiviral medication primarily used for the treatment of chronic hepatitis C virus infection. The compound is notable for its incorporation of stable isotopes, which facilitate the tracking and analysis of drug metabolism in clinical studies. Sofosbuvir itself is a nucleotide analog that acts as a prodrug, converting into its active form upon administration.
Sofosbuvir was initially developed by Gilead Sciences and has become a cornerstone in hepatitis C treatment regimens. The specific variant, sofosbuvir 13CD3, is synthesized for research purposes, particularly in bioanalytical applications to study pharmacokinetics and drug interactions.
Sofosbuvir 13CD3 falls under the classification of antiviral agents, specifically nucleotide analogs. It is categorized as a polymerase inhibitor, targeting the replication process of the hepatitis C virus.
The synthesis of sofosbuvir 13CD3 involves several key steps, often utilizing advanced organic chemistry techniques such as nucleophilic substitution and Grignard reactions. A notable method includes the addition of a trideuterated Grignard reagent to 2'-ketone nucleosides, which subsequently undergo fluorination to yield the desired product .
Sofosbuvir 13CD3 has a complex molecular structure characterized by its nucleotide analog framework. The presence of deuterium atoms is crucial for tracing metabolic pathways during pharmacokinetic studies.
The molecular formula for sofosbuvir is C22H29FN3O9P. The introduction of deuterium modifies this formula slightly, impacting its mass spectrometric properties without altering its biological activity significantly.
Sofosbuvir 13CD3 participates in various chemical reactions typical of nucleotide analogs, including phosphorylation and hydrolysis. These reactions are critical for converting sofosbuvir into its active triphosphate form within the body.
Sofosbuvir 13CD3 exerts its antiviral effects by inhibiting the hepatitis C virus polymerase enzyme, thereby preventing viral RNA replication. Once metabolized into its active triphosphate form, it competes with natural nucleotides during viral RNA synthesis.
The effective concentration (EC90) for sofosbuvir is approximately 0.28 µM, indicating high potency against the hepatitis C virus . The mechanism involves mimicking natural nucleotides, leading to premature termination of viral RNA synthesis.
Sofosbuvir 13CD3 is primarily utilized in research settings to study drug metabolism and pharmacokinetics. Its labeled isotopes allow for precise tracking in bioanalytical studies, aiding in the development of more effective treatment regimens for hepatitis C and potentially other viral infections.
Sofosbuvir-¹³CD₃ is a stable isotope-labeled derivative of the hepatitis C antiviral drug sofosbuvir, specifically designed to retain the parent compound’s prodrug characteristics while enabling advanced analytical applications. The core structure features a phosphoramidate moiety (–P–OC=ONH–) critical for intracellular delivery. This moiety masks the negatively charged phosphonate group, facilitating membrane permeability and subsequent enzymatic activation to the pharmacologically active uridine triphosphate analogue. The isotopic labels (¹³C and D₃) are strategically positioned in the isopropyloxycarbonyloxymethyl group to avoid interference with metabolic activation pathways [1] [6].
Key design considerations include:
Table 1: Impact of Prodrug Modifications on Sofosbuvir-¹³CD₃ Properties
Functional Group | Modification | Purpose | Analytical Utility |
---|---|---|---|
Phosphoramidate | Unmodified from parent | Intracellular activation | Tracking intact prodrug via MS |
Isopropyl methyls | –CH₃ → –CD₃ | Metabolic stability via KIE | Quantification in DMPK studies |
Carbonyl carbon | ¹²C → ¹³C | Mass spectrometry differentiation | Internal standard for LC-MS/MS |
The synthesis of Sofosbuvir-¹³CD₃ employs a convergent strategy where isotopically labeled building blocks are introduced during late-stage coupling to minimize losses of expensive isotopes. The ¹³C atom is incorporated via [¹³C]-phosgene to generate the labeled chloroformate intermediate, which reacts with the hydroxyl group of the tetrahydofuran core. The CD₃ groups originate from [D₃]-methyl magnesium iodide (Grignard reagent) reacting with acetone, yielding [D₆]-tert-butanol, followed by oxidation to [D₃]-acetic acid derivatives [1] [4].
Critical technical challenges:
Table 2: Isotopic Labeling Strategies in Sofosbuvir-¹³CD₃ Synthesis
Isotope | Precursor | Reaction Step | Purity Control Method |
---|---|---|---|
¹³C | [¹³C]-Phosgene | Chloroformate formation | IR monitoring of carbonyl stretch |
D₃ | [D₃]-Methyl magnesium iodide | Grignard addition/oxidation | ²H-NMR (δ 1.2–1.5 ppm) |
The uridine-derived tetrahydrofuran core contains two chiral centers (C2´ and C3´) essential for antiviral activity. Sofosbuvir-¹³CD₃ maintains the (2´R,3´R,5´R) configuration via:
Stereochemical threats during isotopic labeling:
Table 3: Stereochemical Outcomes in Sofosbuvir-¹³CD₃ Synthesis
Chiral Center | Configuration | Stereocontrol Method | Analytical Verification |
---|---|---|---|
C2´ | R | Chiral pool (D-ribose) | [α]D²⁵ = –42.5° (c=1, CH₃OH) |
C3´ | R | Enzymatic desymmetrization | Chiral HPLC (Chiralpak AD-H) |
Phosphorus | Sₚ | (S)-Phenoxypropylamine auxiliary | ³¹P-NMR diastereomer ratio: >99:1 |
Industrial-scale synthesis of Sofosbuvir-¹³CD₃ faces hurdles in deuterium incorporation efficiency and purification:
Process optimization highlights:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7